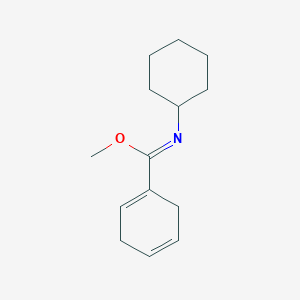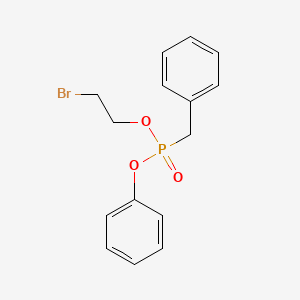silane CAS No. 62972-17-2](/img/structure/B14503227.png)
Methylbis[(2-methylbut-3-yn-2-yl)oxy](3,3,3-trifluoropropyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylbis(2-methylbut-3-yn-2-yl)oxysilane is a specialized organosilicon compound It is characterized by the presence of a trifluoropropyl group and two 2-methylbut-3-yn-2-yloxy groups attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methylbis(2-methylbut-3-yn-2-yl)oxysilane typically involves the reaction of 3,3,3-trifluoropropyltrichlorosilane with 2-methylbut-3-yn-2-ol in the presence of a base. The reaction proceeds via the formation of an intermediate silanol, which then undergoes further reaction to yield the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of Methylbis(2-methylbut-3-yn-2-yl)oxysilane may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise addition of reagents and control of reaction conditions is common to achieve high efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methylbis(2-methylbut-3-yn-2-yl)oxysilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can yield silanes with different substituents.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
Methylbis(2-methylbut-3-yn-2-yl)oxysilane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used in the development of bioactive molecules and as a tool for studying biological processes.
Industry: It is used in the production of specialty materials, such as coatings and adhesives, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Methylbis(2-methylbut-3-yn-2-yl)oxysilane exerts its effects involves interactions with various molecular targets. The trifluoropropyl group can enhance the compound’s stability and reactivity, while the 2-methylbut-3-yn-2-yloxy groups provide sites for further chemical modifications. These interactions can influence the compound’s behavior in different environments and its ability to participate in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilylacetylene: Similar in its use as a protective group for acetylene.
2-Methylbut-3-yn-2-ol: Shares the 2-methylbut-3-yn-2-yloxy group and is used in similar chemical reactions.
Uniqueness
Methylbis(2-methylbut-3-yn-2-yl)oxysilane is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile organosilicon compounds.
Propiedades
Número CAS |
62972-17-2 |
|---|---|
Fórmula molecular |
C14H21F3O2Si |
Peso molecular |
306.39 g/mol |
Nombre IUPAC |
methyl-bis(2-methylbut-3-yn-2-yloxy)-(3,3,3-trifluoropropyl)silane |
InChI |
InChI=1S/C14H21F3O2Si/c1-8-12(3,4)18-20(7,11-10-14(15,16)17)19-13(5,6)9-2/h1-2H,10-11H2,3-7H3 |
Clave InChI |
DMDPEWNPPFMQBF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#C)O[Si](C)(CCC(F)(F)F)OC(C)(C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



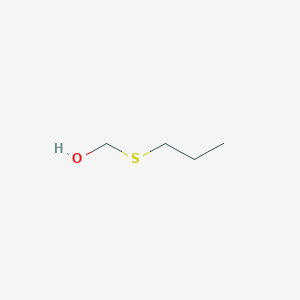
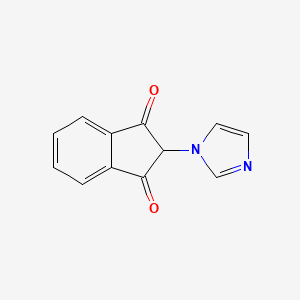

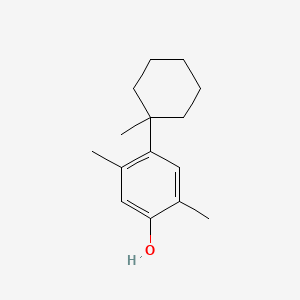

![Phenol, 2-[(dimethylamino)methyl]-6-(1,1-dimethylethyl)-](/img/structure/B14503191.png)
![N-[3-(6-Chloro-5-methyl[1,1'-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14503192.png)
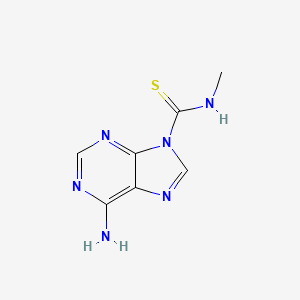

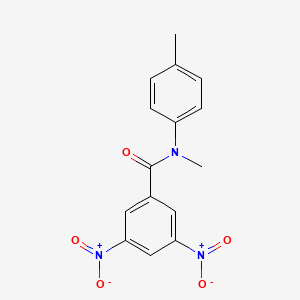
mercury](/img/structure/B14503232.png)
